Ethyl naphtho[2,1-b]furan-2-carboxylate
Overview
Description
Ethyl naphtho[2,1-b]furan-2-carboxylate is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Ethyl naphtho[2,1-b]furan-2-carboxylate has been synthesized and characterized using various spectroscopic techniques. The compound exhibits a crystalline structure in the monoclinic crystal system and is stabilized by weak interactions. This provides valuable insights into the molecular geometry and stability of the compound (Shruthi et al., 2012).
Chemical Reactions and Derivatives
This compound serves as a precursor in numerous chemical reactions. It reacts with hydrazine hydrate in the presence of acid catalysts to afford various derivatives, including naphtho[2,1-b]furan-2-carbohydrazide. This reaction pathway is crucial for synthesizing a variety of chemical compounds, demonstrating the compound's versatility in organic synthesis (Kumaraswamy et al., 2008).
Antimicrobial Activities
Several studies have reported the antimicrobial properties of derivatives synthesized from this compound. These derivatives have been evaluated for their effectiveness against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Nagaraja et al., 2007).
Biological Activities
Compounds derived from this compound have been investigated for their biological activities, including anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic properties. This suggests potential applications in pharmacology and the development of therapeutic agents (Devi et al., 2010).
Non-Linear Optical Properties
Some derivatives of this compound have been studied for their non-linear optical properties, specifically second harmonic generation efficiency. This highlights the potential application of these compounds in the field of optical data storage and telecommunications (Devi et al., 2015).
Mechanism of Action
Target of Action
Ethyl naphtho[2,1-b]furan-2-carboxylate is a unique chemical compound with a linear formula of C15H12O3
Biochemical Pathways
Furan derivatives have been noted for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Result of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics
Biochemical Analysis
Biochemical Properties
Ethyl naphtho[2,1-b]furan-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit low inhibition of CYP450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the metabolic rates in genetically altered mice, leading to elevated metabolic rates despite hyperphagia . These effects are crucial for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s structure allows it to interact with various molecular targets, making it a versatile agent in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it maintains good metabolic stability, which is essential for its sustained activity in in vitro and in vivo experiments . Long-term exposure to this compound can lead to significant changes in cellular processes, highlighting the need for careful monitoring in research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic rates. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that administering the compound at a dose of 5 mg/kg body weight can influence the reaction time of animals on a hot plate . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, thereby influencing its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it determines the compound’s interactions with subcellular components .
Properties
IUPAC Name |
ethyl benzo[e][1]benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJZIQDNPSVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353308 | |
Record name | ethyl naphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-03-3 | |
Record name | ethyl naphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.